

An In-depth Technical Guide to 2-Bromo-1-(1-hydroxycyclopentyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-(1-hydroxycyclopentyl)ethanone

Cat. No.: B039457


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Disclaimer: Publicly available data regarding the specific CAS number, established synonyms, and detailed experimental data for **2-Bromo-1-(1-hydroxycyclopentyl)ethanone** is limited. This guide, therefore, presents a proposed synthesis pathway and expected characterization data based on established chemical principles and analogous reactions found in the scientific literature.

Compound Identification

Due to the absence of a registered CAS number in publicly accessible databases, this document will refer to the compound by its IUPAC name.

Identifier	Value
IUPAC Name	2-Bromo-1-(1-hydroxycyclopentyl)ethanone
Molecular Formula	C ₇ H ₁₁ BrO ₂
Molecular Weight	207.06 g/mol
Structure	 Chemical Structure of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone
CAS Number	Not Found
Synonyms	Not Found

Proposed Synthesis

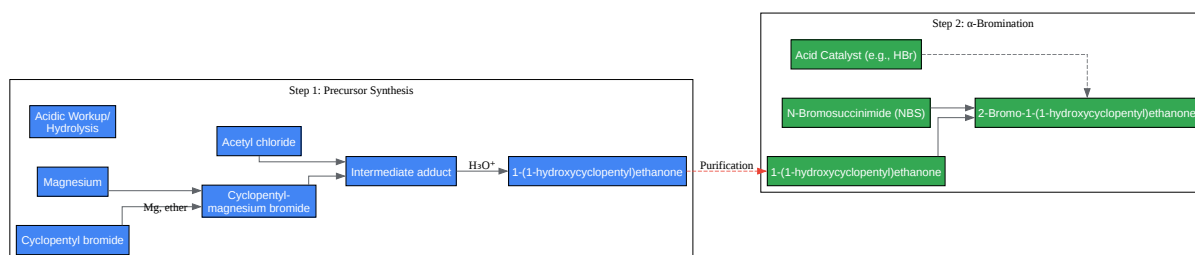
A plausible synthetic route to **2-Bromo-1-(1-hydroxycyclopentyl)ethanone** involves a two-step process starting from the commercially available precursor, 1-(1-hydroxycyclopentyl)ethanone. The first step would be the synthesis of the precursor if not readily available, followed by the α -bromination of the ketone.

Synthesis of 1-(1-hydroxycyclopentyl)ethanone

The precursor, 1-(1-hydroxycyclopentyl)ethanone, can be synthesized via a Grignard reaction between acetyl chloride and cyclopentylmagnesium bromide, followed by hydrolysis.

α -Bromination of 1-(1-hydroxycyclopentyl)ethanone

The target compound can be synthesized by the selective α -bromination of 1-(1-hydroxycyclopentyl)ethanone. A common method for the α -bromination of ketones is the use of N-Bromosuccinimide (NBS) in the presence of an acid catalyst.



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Proposed two-step synthesis of the target compound.

Experimental Protocols

Synthesis of 1-(1-hydroxycyclopentyl)ethanone

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether. A solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
- **Reaction with Acetyl Chloride:** The Grignard reagent is cooled to 0 °C. A solution of acetyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

- **Workup and Purification:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of 2-Bromo-1-(1-hydroxycyclopentyl)ethanone

- **Reaction Setup:** 1-(1-hydroxycyclopentyl)ethanone (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
- **Bromination:** N-Bromosuccinimide (1.1 eq) and a catalytic amount of hydrobromic acid (HBr) in acetic acid are added to the solution. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
- **Workup and Purification:** Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield **2-Bromo-1-(1-hydroxycyclopentyl)ethanone**.

Expected Characterization Data

The following tables summarize the expected analytical data for the successful synthesis of **2-Bromo-1-(1-hydroxycyclopentyl)ethanone**.

Table 1: Expected ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.2	s	2H	-CH ₂ Br
~3.5	s	1H	-OH
~1.7-1.9	m	8H	Cyclopentyl -CH ₂ -

Table 2: Expected ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~205	C=O
~80	C-OH (quaternary)
~35	-CH ₂ Br
~38	Cyclopentyl -CH ₂ -
~24	Cyclopentyl -CH ₂ -

Table 3: Expected IR Spectroscopy Data

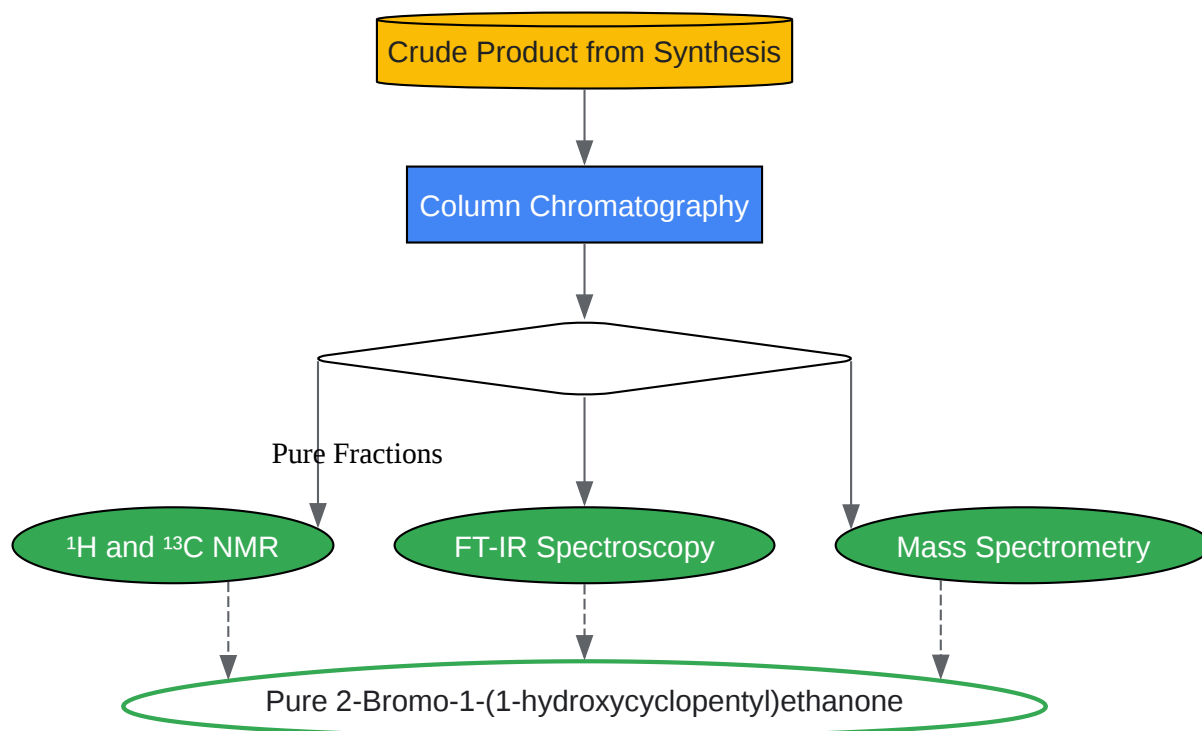
Frequency (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch
~2950	Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch
~1200	Medium	C-O stretch
~650	Medium	C-Br stretch

Table 4: Expected Mass Spectrometry Data (ESI+)

m/z	Assignment
207/209	[M+H] ⁺ (Isotopic pattern for Br)
189/191	[M-H ₂ O+H] ⁺

Characterization Workflow

A logical workflow is essential for the unambiguous identification and purity assessment of the synthesized compound.



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